Tridecanoate (C13:0): A Technical Guide on its Biological Significance
Tridecanoate (C13:0): A Technical Guide on its Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tridecanoic acid (C13:0), or tridecanoate, is a rare, odd-chain saturated fatty acid (OCSFA) that, despite its low endogenous abundance, holds significant biological relevance. Primarily originating from exogenous sources such as dairy fat and gut microbial metabolism, its key importance lies in its unique metabolic fate. Unlike even-chain fatty acids, the β-oxidation of tridecanoate yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. This propionyl-CoA serves an anaplerotic role by being converted to succinyl-CoA, thereby replenishing tricarboxylic acid (TCA) cycle intermediates. This distinct metabolic pathway underpins its potential as a biomarker for specific dietary intakes, a modulator of metabolic health, and a therapeutic agent in diseases characterized by energy deficit. This technical guide provides an in-depth overview of the metabolism, biological roles, and analytical methodologies related to tridecanoate.
Introduction to Tridecanoate
Tridecanoic acid is a 13-carbon, straight-chain saturated fatty acid.[1] While other OCSFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been more extensively studied as biomarkers for dairy consumption, tridecanoate is gaining attention for its unique metabolic properties and its role as a sensitive tracer of diet-microbiome interactions.[2][3] Its scarcity in most biological systems makes it an excellent internal standard for the quantitative analysis of other fatty acids.[4]
Sources of Tridecanoate
Tridecanoate is found in trace concentrations in human plasma, with its origins being primarily exogenous.[2]
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Dietary Intake: The main dietary sources are dairy products and ruminant fats. Rumen bacteria produce OCSFAs through lipogenesis using propionate, which then accumulate in milk and meat.[2][5] Fermented foods and certain plant waxes can also contribute small amounts.[2]
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Gut Microbiome: Within the human colon, anaerobic bacteria can synthesize OCSFAs, including tridecanoate, which are then absorbed and enter circulation, primarily enriching hepatic lipid pools.[2]
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Endogenous Synthesis: Endogenous production in humans is considered minimal.[2]
Metabolic Fate and Anaplerotic Significance
The primary biological significance of tridecanoate stems from its catabolism via mitochondrial β-oxidation.
β-Oxidation Pathway
Like all fatty acids, tridecanoate is activated to tridecanoyl-CoA and transported into the mitochondria for oxidation. The process involves a repeated four-step cycle, cleaving two-carbon units as acetyl-CoA. Due to its odd number of carbons, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6]
The Anaplerotic Role of Propionyl-CoA
The generation of propionyl-CoA is the key differentiator between odd- and even-chain fatty acid metabolism. While acetyl-CoA can enter the TCA cycle, it cannot produce a net increase in cycle intermediates. Propionyl-CoA, however, is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA—a direct intermediate of the TCA cycle.[7] This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates that may be depleted for biosynthesis or high energy demand.[8][9] This anaplerotic function is crucial for maintaining cellular energy homeostasis, particularly in tissues with high metabolic activity.[8]
Caption: Metabolic pathway of tridecanoate highlighting its anaplerotic potential.
Biological Roles and Applications
Biomarker of Dietary Intake and Gut Health
Tridecanoate's concentration in plasma and tissues can serve as a biomarker for the consumption of dairy and ruminant fats.[5] Its presence also reflects the metabolic activity of the gut microbiome, making it a potential indicator of diet-microbiome interactions.[3] However, its utility is somewhat limited by its trace concentrations in plasma compared to C15:0 and C17:0.[2][3]
Potential Therapeutic Roles
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Metabolic Diseases: The anaplerotic properties of OCSFAs suggest a therapeutic role in metabolic disorders characterized by impaired energy metabolism, such as certain inborn errors of metabolism.[10] By replenishing TCA cycle intermediates, tridecanoate could theoretically support energy production and alleviate metabolic stress.
-
Signaling Molecule (PPAR Activation): Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid and glucose metabolism.[11][12] While direct evidence for tridecanoate is limited, it is plausible that it could act as a PPAR agonist, thereby influencing pathways related to fatty acid oxidation and inflammation.[10][13]
Caption: Potential activation of the PPARα signaling pathway by fatty acids.
Use in Analytical Chemistry
Due to its low natural abundance and distinct mass, tridecanoic acid is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of other fatty acids in complex biological samples.[4]
Quantitative Data Summary
While data specifically on tridecanoate is sparse, its levels are typically very low. For context, plasma concentrations from a study of healthy Canadian adults are provided below, alongside more abundant fatty acids.
Table 1: Plasma Fatty Acid Concentrations in Healthy Young Adults (n=826)
| Fatty Acid | Common Name | Mean (μmol/L) | 5th Percentile (μmol/L) | 95th Percentile (μmol/L) |
|---|---|---|---|---|
| C13:0 | Tridecanoic Acid | 1.9 | 0.6 | 4.2 |
| C14:0 | Myristic Acid | 59.4 | 20.9 | 120.3 |
| C15:0 | Pentadecanoic Acid | 15.1 | 6.8 | 28.3 |
| C16:0 | Palmitic Acid | 1807.1 | 1083.4 | 2772.5 |
| C17:0 | Heptadecanoic Acid | 39.5 | 22.1 | 62.4 |
| C18:0 | Stearic Acid | 772.4 | 520.1 | 1073.4 |
| C18:1n9 | Oleic Acid | 1289.4 | 450.4 | 2588.3 |
Data adapted from Abdelmagid SA, et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.[14][15]
Experimental Protocols
Accurate analysis of tridecanoate requires robust methodologies for lipid extraction and quantification.
Protocol 1: Total Lipid Extraction (Modified Folch Method)
This protocol describes the extraction of total lipids from plasma or tissue.[1][16]
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Homogenization: Homogenize ~100 mg of tissue or 200 µL of plasma in a glass tube with 3 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitation: Agitate the mixture for 20 minutes at room temperature using an orbital shaker.
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Phase Separation: Add 0.6 mL of 0.9% NaCl solution. Vortex briefly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully remove the upper aqueous phase. The lower chloroform phase, containing the lipids, is transferred to a clean glass tube.
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Drying: Evaporate the chloroform under a gentle stream of nitrogen to yield the dried lipid extract. Store the extract at -80°C until further analysis.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.[6][17]
-
Internal Standard: Reconstitute the dried lipid extract in 1 mL of toluene. Add a known amount of an appropriate internal standard (e.g., deuterated C17:0 if C13:0 is the analyte, or C13:0 if other fatty acids are the analytes).[18]
-
Reagent Addition: Add 2 mL of 1.2% methanolic HCl.
-
Methanolysis/Esterification: Cap the tube tightly with a PTFE-lined cap. Heat at 80-100°C for 60 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
Sample Collection: Centrifuge at 1,500 x g for 5 minutes. The upper hexane layer containing the FAMEs is carefully transferred to a GC autosampler vial for analysis.
Caption: Workflow for quantitative analysis of fatty acids using GC-MS.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression
This protocol outlines the analysis of genes involved in lipid metabolism (e.g., PPARA, CPT1A).[19][20]
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: In a 96-well qPCR plate, prepare the reaction mix per well:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
2 µL cDNA (diluted, e.g., 5 ng/µL)
-
2 µL Nuclease-free water
-
(Total Volume: 10 µL)
-
-
Thermocycling: Run the plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Conclusion and Future Directions
Tridecanoate, though a minor component of the human lipidome, possesses unique biological significance centered on its anaplerotic metabolism. Its roles as a biomarker for dairy intake and gut health are promising but require further validation through controlled human trials to establish diagnostic reference ranges.[5] Future research should focus on elucidating its potential signaling functions, particularly through pathways like PPARs, and exploring its therapeutic efficacy in metabolic diseases where energy homeostasis is compromised. The continued use of advanced analytical techniques will be critical to accurately quantify this trace fatty acid and unravel its full physiological impact.
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